molecular formula C15H13BrN4 B2798189 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine CAS No. 885950-28-7

1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine

Cat. No.: B2798189
CAS No.: 885950-28-7
M. Wt: 329.201
InChI Key: SNZLQUUXBBUGJT-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine” is a complex organic molecule that likely contains a triazole ring, a phenyl group, and a bromobenzyl group . Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms within the ring. They are known for their diverse range of biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving various organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromobenzyl group would likely be attached to the triazole ring, and the phenyl group would be attached to the triazole ring .

Scientific Research Applications

Antimicrobial Activities

1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine and its derivatives have been extensively researched for their antimicrobial properties. A study by Kaneria et al. (2016) synthesized similar triazole derivatives and evaluated their antimicrobial effectiveness against various bacterial and fungal strains. Another research by Ustabaş et al. (2020) synthesized and characterized a compound structurally related to this compound, assessing its antimicrobial activity against fifteen different bacterial species and the Leishmania major species (Kaneria et al., 2016; Ustabaş et al., 2020).

Antifungal Activity

Research conducted by Jin-Xia Mu et al. (2015) on a closely related compound revealed moderate antifungal activity. This study's findings suggest potential applications of this compound in developing antifungal agents (Mu et al., 2015).

Anticancer Evaluation

A study by Bekircan et al. (2008) synthesized derivatives structurally similar to this compound and screened them for anticancer activity against a variety of cancer cell lines, indicating potential applications in cancer research (Bekircan et al., 2008).

Aromatase Inhibition

Research on similar compounds has shown potential in inhibiting aromatase, an enzyme crucial in estrogen synthesis. A study by Okada et al. (1997) found that certain 1,2,4-triazole derivatives effectively inhibit aromatase, suggesting that this compound could have applications in treating estrogen-dependent diseases (Okada et al., 1997).

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-5-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4/c16-13-8-6-11(7-9-13)10-20-15(17)14(18-19-20)12-4-2-1-3-5-12/h1-9H,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZLQUUXBBUGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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